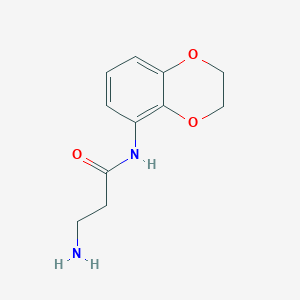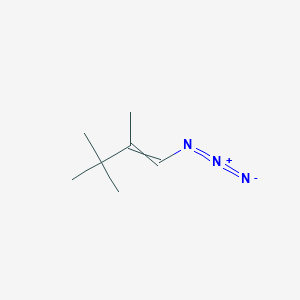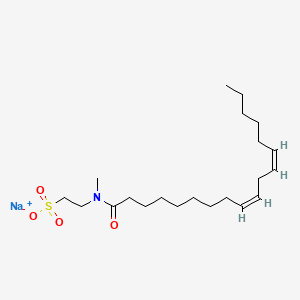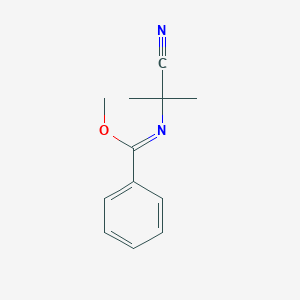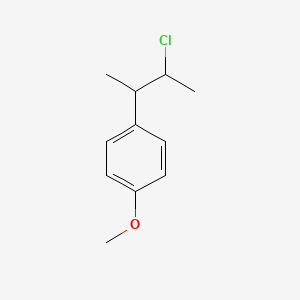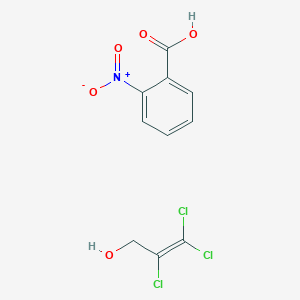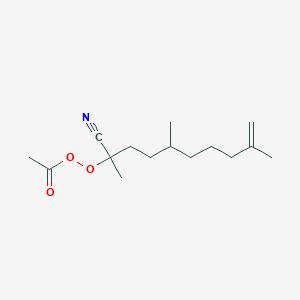
2-Cyano-5,9-dimethyldec-9-en-2-yl ethaneperoxoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-5,9-dimethyldec-9-en-2-yl ethaneperoxoate is an organic compound that features a cyano group, a double bond, and a peroxoate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-5,9-dimethyldec-9-en-2-yl ethaneperoxoate typically involves the reaction of a suitable precursor with ethaneperoxoic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and pH are carefully monitored to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyano-5,9-dimethyldec-9-en-2-yl ethaneperoxoate undergoes various chemical reactions, including:
Oxidation: The peroxoate group can participate in oxidation reactions, converting substrates into their oxidized forms.
Reduction: The cyano group can be reduced to primary amines under suitable conditions.
Substitution: The double bond allows for electrophilic addition reactions, leading to substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Electrophiles like halogens or acids can be used in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or alcohols, while reduction can produce primary amines .
Applications De Recherche Scientifique
2-Cyano-5,9-dimethyldec-9-en-2-yl ethaneperoxoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme mechanisms.
Industry: It is used in the production of polymers, coatings, and other materials.
Mécanisme D'action
The mechanism of action of 2-Cyano-5,9-dimethyldec-9-en-2-yl ethaneperoxoate involves its ability to participate in redox reactions and form reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and nucleic acids, leading to changes in their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Cyano-5,9-dimethyldec-8-en-2-yl ethaneperoxoate
- (E/Z)-9-hydroxy-5,9-dimethyldec-4-enal
Uniqueness
2-Cyano-5,9-dimethyldec-9-en-2-yl ethaneperoxoate is unique due to its combination of a cyano group, a double bond, and a peroxoate group.
Propriétés
Numéro CAS |
62753-77-9 |
|---|---|
Formule moléculaire |
C15H25NO3 |
Poids moléculaire |
267.36 g/mol |
Nom IUPAC |
(2-cyano-5,9-dimethyldec-9-en-2-yl) ethaneperoxoate |
InChI |
InChI=1S/C15H25NO3/c1-12(2)7-6-8-13(3)9-10-15(5,11-16)19-18-14(4)17/h13H,1,6-10H2,2-5H3 |
Clé InChI |
ALQUNXRWWXDCON-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCC(=C)C)CCC(C)(C#N)OOC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


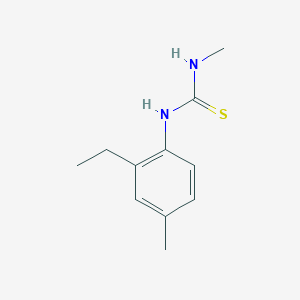
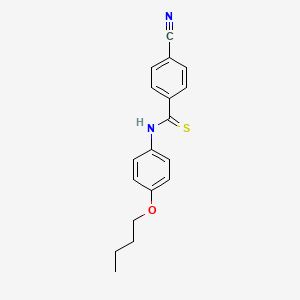
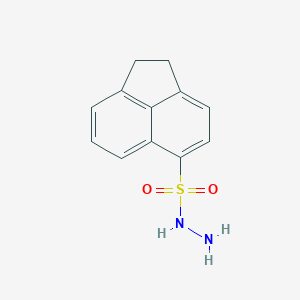

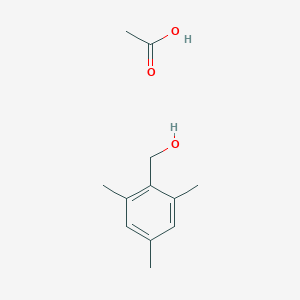

![2,5-Dimethyl-6H-[1]benzopyrano[3,2-c]quinoline-6,7(5H)-dione](/img/structure/B14513306.png)
